molecular formula C19H14N2OS B4186695 N-(2-cyanophenyl)-2-(2-naphthylthio)acetamide

N-(2-cyanophenyl)-2-(2-naphthylthio)acetamide

Cat. No. B4186695
M. Wt: 318.4 g/mol
InChI Key: BFFOPWFCDDBHDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyanophenyl)-2-(2-naphthylthio)acetamide is a chemical compound that has been studied for its potential use in scientific research. This compound is commonly referred to as "CNTA" and has been shown to have a variety of interesting properties that make it useful in a number of different research applications. In

Mechanism of Action

The mechanism of action of CNTA is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. CNTA has also been shown to have antioxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that CNTA can have a variety of biochemical and physiological effects. CNTA has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. CNTA has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. In addition, CNTA has been shown to have antioxidant properties and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CNTA in lab experiments is its ability to inhibit cancer cell growth and inflammation. This makes CNTA a valuable tool for studying these processes and developing new treatments for cancer and other inflammatory diseases. However, there are also limitations to using CNTA in lab experiments. One of the main limitations is the potential for toxicity, as high doses of CNTA can be toxic to cells.

Future Directions

There are a number of future directions for research on CNTA. One area of research is in the development of new cancer treatments based on CNTA. Another area of research is in the development of new anti-inflammatory agents based on CNTA. Additionally, further research is needed to fully understand the mechanism of action of CNTA and to identify any potential side effects or limitations to its use in scientific research.
Conclusion:
In conclusion, CNTA is a chemical compound that has shown promise in a number of different research applications. Its ability to inhibit cancer cell growth and inflammation makes it a valuable tool for studying these processes and developing new treatments for cancer and other inflammatory diseases. While there are limitations to using CNTA in lab experiments, further research is needed to fully understand its potential and to identify any potential side effects or limitations to its use.

Scientific Research Applications

CNTA has been shown to have a variety of interesting properties that make it useful in a number of different research applications. One of the most promising areas of research for CNTA is in the field of cancer research. Studies have shown that CNTA has anti-cancer properties and can inhibit the growth of cancer cells. CNTA has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's.

properties

IUPAC Name

N-(2-cyanophenyl)-2-naphthalen-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS/c20-12-16-7-3-4-8-18(16)21-19(22)13-23-17-10-9-14-5-1-2-6-15(14)11-17/h1-11H,13H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFOPWFCDDBHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SCC(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyanophenyl)-2-(naphthalen-2-ylsulfanyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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